3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate
Overview
Description
3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amination: The amino group is introduced by reacting the quinoline derivative with 4-methylphenylamine under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the quinoline nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, sulfuric acid for esterification.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent due to its quinoline core.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known anti-malarial drug with a similar quinoline core.
Camptothecin: An anti-cancer agent with a quinoline-based structure.
Uniqueness
3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and amino groups enhances its potential for diverse applications compared to simpler quinoline derivatives.
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(4-methylanilino)quinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-18-10-7-14(20(24)26-3)11-16(18)19(17)23-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONSHCCWCBGDFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371139-85-4 | |
Record name | ACT-3673 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371139854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACT-3673 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KJP58387T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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